Cas no 14667-47-1 (methyl 2-aminopyridine-3-carboxylate)
methyl 2-aminopyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-aminonicotinate
- 2-AMINO-NICOTINIC ACID METHYL ESTER
- RARECHEM AL BF 1234
- Methyl 2-aminopyridine-3-carboxylate
- 2-METHYL-4-(TRIFLUOROMETHYL)-5-AMINOTHIAZOLE
- 2-Aminonicotinic Acid Methyl Ester
- 2-Aminopyridine-3-carboxylic Acid Methyl Ester
- Methyl 2-aminonicoti
- Methyl 2-aminonicotite
- 2- aMinoMethyl nicotinate
- Methyl 2-amino-3-pyridinecarboxylate
- Methyl2-aminonicotinate,97%
- Methyl 2-aMinonicotinate, >95%
- 3-Pyridinecarboxylic acid, 2-amino-, methyl ester
- 2-aminonicotinic acid methylester
- Aminonicotinsauremethylester
- Z18385460
- M2125
- MFCD00128872
- (S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-2-CARBOXYLICACID
- InChI=1/C7H8N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3,(H2,8,9)
- NZZDEODTCXHCRS-UHFFFAOYSA-
- CS-M1170
- EN300-69947
- Methyl 2-aminopyridine-3-carboxylate, 97%
- DTXSID70325994
- 9P-032
- SCHEMBL167456
- NSC522516
- Methyl 2-amino-3-pyridine carboxylate
- AC-3584
- NSC-522516
- SR-01000538272-1
- BP-11927
- AKOS005071395
- SY007227
- 14667-47-1
- methyl 2-amino-nicotinate
- SB33717
- FT-0650114
- W-205641
- AM20070284
- HY-76735
- SR-01000538272
- BCP11523
- METHYL2-AMINONICOTINATE
- methyl 2-amino-pyridine-3-carboxylate
- ALBB-030657
- DB-011586
- STK768012
- pyridine, 2-amino-3-methoxycarbonyl-
- methyl 2-aminopyridine-3-carboxylate
-
- MDL: MFCD00128872
- Inchi: 1S/C7H8N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3,(H2,8,9)
- InChI Key: NZZDEODTCXHCRS-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=CN=C1N)=O
Computed Properties
- Exact Mass: 152.05900
- Monoisotopic Mass: 152.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: nothing
- Topological Polar Surface Area: 65.2A^2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.238
- Melting Point: 82.0 to 86.0 deg-C
- Boiling Point: 251.3℃ at 760 mmHg
- Flash Point: 105.8℃
- Refractive Index: 1.57
- PSA: 65.21000
- LogP: 1.03160
- Solubility: Not determined
methyl 2-aminopyridine-3-carboxylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261-P305
P351
P338-P302
P352-P321-P405-P501A - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: R20/21/22;R36/37/38
- Safety Instruction: S22-S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Safety Term:S22;S26;S36/37/39
- Risk Phrases:R20/21/22; R36/37/38
methyl 2-aminopyridine-3-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 2-aminopyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 715107-1G |
methyl 2-aminopyridine-3-carboxylate |
14667-47-1 | 97% | 1G |
289.29 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 715107-5G |
methyl 2-aminopyridine-3-carboxylate |
14667-47-1 | 5g |
¥851.75 | 2023-11-27 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M832504-100g |
Methyl 2-Aminonicotinate |
14667-47-1 | 98% | 100g |
1,628.00 | 2021-05-17 | |
| Chemenu | CM178117-100g |
Methyl 2-aminonicotinate |
14667-47-1 | 98% | 100g |
$220 | 2021-08-05 | |
| Chemenu | CM178117-500g |
Methyl 2-aminonicotinate |
14667-47-1 | 98% | 500g |
$776 | 2021-08-05 | |
| TRC | M286995-1g |
Methyl 2-Aminonicotinate |
14667-47-1 | 1g |
$ 75.00 | 2022-06-04 | ||
| TRC | M286995-5g |
Methyl 2-Aminonicotinate |
14667-47-1 | 5g |
$ 110.00 | 2022-06-04 | ||
| TRC | M286995-25g |
Methyl 2-Aminonicotinate |
14667-47-1 | 25g |
$ 170.00 | 2022-06-04 | ||
| TRC | M286995-100g |
Methyl 2-Aminonicotinate |
14667-47-1 | 100g |
$ 620.00 | 2023-04-15 | ||
| ChemScence | CS-M1170-25g |
methyl 2-aminonicotinate |
14667-47-1 | 99.63% | 25g |
$52.0 | 2022-04-27 |
methyl 2-aminopyridine-3-carboxylate Suppliers
methyl 2-aminopyridine-3-carboxylate Related Literature
-
Jesús López-Molina,Cecilio Hernández-Rodríguez,Ricardo Guerrero-Lemus,Eugenio Cantelar,Ginés Lifante,Marta Mu?oz,Pilar Amo-Ochoa Dalton Trans. 2020 49 4315
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids and derivatives Pyridinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on methyl 2-aminopyridine-3-carboxylate
Methyl 2-aminopyridine-3-carboxylate (CAS No. 14667-47-1): A Comprehensive Overview in Modern Chemical Biology
Methyl 2-aminopyridine-3-carboxylate, identified by its CAS number 14667-47-1, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound, featuring a pyridine core with both amine and carboxylate functional groups, has garnered considerable attention due to its versatile applications in drug discovery and molecular synthesis. The structural attributes of this molecule make it a valuable intermediate in the development of various bioactive molecules, particularly those targeting neurological and inflammatory pathways.
The< strong>methyl group at the 3-position of the pyridine ring introduces a unique reactivity that enhances its utility in synthetic chemistry. This modification allows for further functionalization, making it a preferred choice for medicinal chemists seeking to design novel heterocyclic compounds. The amine functionality at the 2-position further contributes to its reactivity, enabling participation in various chemical transformations such as condensation reactions, nucleophilic additions, and metal coordination.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of pyridine derivatives due to their demonstrated efficacy in modulating biological processes. Methyl 2-aminopyridine-3-carboxylate has been extensively studied for its potential as a scaffold in the development of small-molecule drugs. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it an attractive candidate for structure-activity relationship (SAR) studies.
One of the most compelling applications of Methyl 2-aminopyridine-3-carboxylate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have leveraged the pyridine core of this compound to design molecules that selectively inhibit specific kinases, thereby offering therapeutic potential. For instance, derivatives of Methyl 2-aminopyridine-3-carboxylate have been investigated for their ability to inhibit tyrosine kinases, which are pivotal in cancer cell proliferation and survival.
Moreover, the compound has shown promise in the development of anti-inflammatory agents. Inflammatory processes are mediated by complex signaling networks involving multiple enzymes and receptors. Methyl 2-aminopyridine-3-carboxylate-based molecules have been explored for their ability to modulate inflammatory pathways by targeting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are involved in the production of pro-inflammatory mediators like prostaglandins and leukotrienes, which contribute to inflammation and pain.
The role of Methyl 2-aminopyridine-3-carboxylate extends beyond drug development into materials science. Its unique structural features make it a suitable candidate for designing ligands that coordinate with metal ions. Metal coordination complexes derived from this compound have been studied for their catalytic properties and potential applications in catalysis and material science. For example, palladium complexes incorporating Methyl 2-aminopyridine-3-carboxylate have been reported to exhibit catalytic activity in cross-coupling reactions, which are essential for constructing complex organic molecules.
In academic research, Methyl 2-aminopyridine-3-carboxylate has been utilized as a building block for synthesizing more complex heterocyclic systems. Its reactivity allows for the introduction of diverse functional groups at different positions on the pyridine ring, enabling the creation of structurally diverse libraries of compounds. These libraries are then screened for biological activity using high-throughput screening (HTS) techniques, facilitating the discovery of novel bioactive molecules.
The synthesis of Methyl 2-aminopyridine-3-carboxylate itself is an area of active research. Several synthetic routes have been developed over the years, each offering distinct advantages in terms of yield, purity, and scalability. Recent advances in synthetic methodology have focused on improving atom economy and reducing environmental impact. For instance, catalytic methods have been employed to minimize waste generation during the synthesis process.
The analytical characterization of Methyl 2-aminopyridine-3-carboxylate is another critical aspect that ensures its quality and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are routinely used to confirm its molecular structure. These analytical methods provide detailed information about its chemical environment, purity, and crystallinity.
In conclusion, Methyl 2-aminopyridine-3-carboxylate (CAS No. 14667-47-1) is a multifaceted compound with significant applications across various fields of chemistry and biology. Its structural features make it a valuable intermediate in drug discovery, materials science, and catalysis. The ongoing research into this compound continues to uncover new possibilities for its use in developing innovative therapies and materials that address global challenges.
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